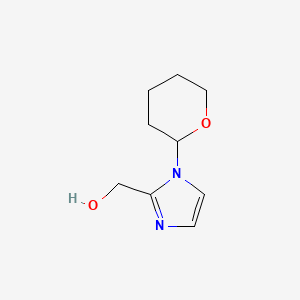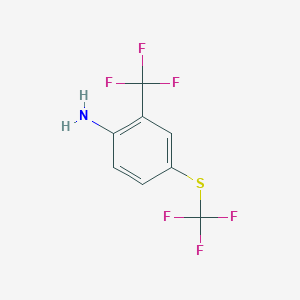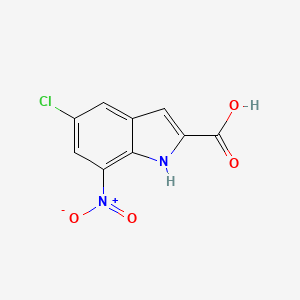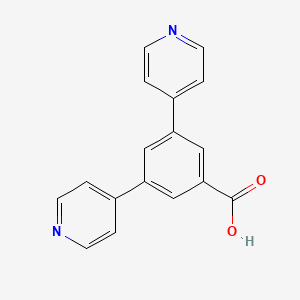
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol is a chemical compound that features a tetrahydropyran ring fused to an imidazole ring with a methanol group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as an alcohol or aldehyde, in the presence of an acid catalyst.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of a diamine with a suitable carbonyl compound under acidic or basic conditions.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and aryl halides are used under conditions such as Friedel-Crafts alkylation or halogenation.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Halogenated, alkylated, or arylated imidazole derivatives.
Applications De Recherche Scientifique
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its effects on cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanol: Similar structure but lacks the imidazole ring.
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-4-yl)methanol: Similar structure but with the methanol group attached to a different position on the imidazole ring.
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol is unique due to its specific combination of a tetrahydropyran ring, an imidazole ring, and a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
[1-(oxan-2-yl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-10-4-5-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2 |
Clé InChI |
NKLWHGBGIHLJPE-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=CN=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)

![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)
![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![Oxirane, [(heptyloxy)methyl]-](/img/structure/B11760218.png)
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)

